1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chloromethylation: The chloromethyl group can be introduced via the Blanc chloromethylation reaction, which involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br) under photochemical or thermal conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers or benzyl amines.
Oxidation: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: Reduction of the chloromethyl group can yield methyl derivatives.
Trifluoromethylation: The trifluoromethyl group can undergo radical reactions, forming various trifluoromethylated products .
Common reagents used in these reactions include sodium cyanide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Scientific Research Applications
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor blockade .
Comparison with Similar Compounds
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a fluoro group, which can affect its reactivity and applications
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Lacks the fluoro group, which can influence its chemical properties and biological activity.
1-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)benzene:
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTZSNPJDFLZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374667 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248262-29-5 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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